An In-depth Technical Guide to the Chemical Properties of 1H-Pyrrolo[2,3-b]pyridine 7-oxide
An In-depth Technical Guide to the Chemical Properties of 1H-Pyrrolo[2,3-b]pyridine 7-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Pyrrolo[2,3-b]pyridine 7-oxide, also widely known as 7-azaindole N-oxide, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of 7-azaindole, a privileged scaffold in numerous biologically active molecules, the N-oxide variant presents unique chemical properties and reactivity that make it a valuable intermediate and a potential pharmacophore in its own right. This technical guide provides a comprehensive overview of the core chemical properties of 1H-Pyrrolo[2,3-b]pyridine 7-oxide, including its physicochemical characteristics, spectral data, synthesis, and reactivity. Furthermore, it explores the role of the 7-azaindole scaffold, for which the N-oxide is a key synthetic precursor, in the inhibition of critical signaling pathways relevant to drug development, such as the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway.
Core Chemical Properties
1H-Pyrrolo[2,3-b]pyridine 7-oxide is a solid, white to light brown crystalline powder. Its fundamental chemical properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂O | [1][2] |
| Molecular Weight | 134.14 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 141.0 to 145.0 °C | |
| Purity | >95.0% (GC) | |
| CAS Number | 55052-24-9 | [1][3] |
Table 2: Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the pyrrolo[2,3-b]pyridine core are expected to show distinct signals. The presence of the N-oxide is likely to induce downfield shifts of the protons on the pyridine ring compared to the parent 7-azaindole. |
| ¹³C NMR | Nine distinct carbon signals are anticipated. The carbons of the pyridine ring are expected to be deshielded due to the electron-withdrawing effect of the N-oxide group. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 134 is expected. A characteristic fragmentation pattern for N-oxides involves the loss of an oxygen atom, which would result in a significant peak at m/z 118, corresponding to the 7-azaindole cation. |
Synthesis and Reactivity
Synthesis
The primary synthetic route to 1H-Pyrrolo[2,3-b]pyridine 7-oxide involves the direct N-oxidation of 7-azaindole.
A general procedure for the N-oxidation of 7-azaindole involves its reaction with an oxidizing agent in a suitable organic solvent. A common and effective method utilizes hydrogen peroxide.[4]
Materials:
-
7-azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
Hydrogen peroxide (30% aqueous solution)
-
Organic solvent (e.g., tetrahydrofuran (THF), ethylene glycol monomethyl ether, or propylene glycol monomethyl ether)[4]
Procedure:
-
Dissolve 7-azaindole in the chosen organic solvent in a reaction vessel equipped with a stirrer and a cooling bath.
-
Cool the solution to a temperature between 5-15 °C.[4]
-
Slowly add hydrogen peroxide to the cooled solution. The molar ratio of 7-azaindole to hydrogen peroxide is typically in the range of 1:1.1 to 1:2.[4]
-
Maintain the reaction mixture at 5-15 °C with continuous stirring for a period of 2 to 5 hours.[4]
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Upon completion of the reaction, the product, 1H-Pyrrolo[2,3-b]pyridine 7-oxide, can be isolated and purified using standard techniques such as crystallization or chromatography.
Figure 1: Synthetic workflow for the N-oxidation of 7-azaindole.
Reactivity
The N-oxide functionality significantly influences the reactivity of the 7-azaindole scaffold, particularly the pyridine ring. It serves as a valuable handle for further functionalization.
-
Activation of the Pyridine Ring: The N-oxide group activates the pyridine ring, making it more susceptible to nucleophilic substitution, especially at the C4 position. This reactivity is exploited in the synthesis of 4-substituted 7-azaindole derivatives.[4]
-
Ligand in Catalysis: 1H-Pyrrolo[2,3-b]pyridine 7-oxide can act as a ligand in metal-catalyzed reactions. For instance, it has been shown to be an effective promoter in copper-catalyzed N-arylation of azoles in Ullmann-type couplings.[5]
Role in Drug Development and Signaling Pathways
The 7-azaindole scaffold is a well-established "privileged fragment" in medicinal chemistry, particularly in the development of kinase inhibitors.[5] The pyridine nitrogen and the pyrrole NH group can form bidentate hydrogen bonds with the hinge region of many kinases, mimicking the binding of adenine in ATP.[6] 1H-Pyrrolo[2,3-b]pyridine 7-oxide is a key intermediate in the synthesis of many of these kinase inhibitors.
Inhibition of the FGFR4 Signaling Pathway
One of the key signaling pathways targeted by 7-azaindole derivatives is the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway. Aberrant activation of this pathway is implicated in the progression of various cancers, including hepatocellular carcinoma.[7][8]
The FGFR4 signaling cascade is initiated by the binding of a fibroblast growth factor (FGF), such as FGF19, to the FGFR4 receptor, a process facilitated by the co-receptor Klotho Beta (KLB). This binding event leads to the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domains. The phosphorylated receptor then recruits and phosphorylates adaptor proteins like Fibroblast Growth Factor Receptor Substrate 2 (FRS2). Phosphorylated FRS2 acts as a docking site for Growth factor Receptor-Bound protein 2 (GRB2), which in turn activates downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration.[9]
7-azaindole-based inhibitors are designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, preventing its autophosphorylation and thereby blocking the entire downstream signaling cascade.
Figure 2: Inhibition of the FGFR4 signaling pathway by 7-azaindole derivatives.
Conclusion
1H-Pyrrolo[2,3-b]pyridine 7-oxide is a compound with significant synthetic utility and potential biological relevance. Its chemical properties, particularly the reactivity conferred by the N-oxide group, make it a valuable building block for the synthesis of complex heterocyclic molecules. The established role of its parent scaffold, 7-azaindole, in the development of potent and selective kinase inhibitors, underscores the importance of the N-oxide as a key intermediate in the discovery of novel therapeutics targeting aberrant cell signaling in diseases such as cancer. Further exploration of the direct biological activities of 1H-Pyrrolo[2,3-b]pyridine 7-oxide and its derivatives may unveil new avenues for drug development.
References
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- 3. 1H-pyrrolo(2,3-b)pyridin-7-ium-7-olate | C7H6N2O | CID 324215 - PubChem [pubchem.ncbi.nlm.nih.gov]
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